molecular formula C18H20N2O4S B15030237 (3-Methoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone

(3-Methoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B15030237
M. Wt: 360.4 g/mol
InChI Key: WOJQTKGDRHCQNJ-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound features a methoxyphenyl group and a phenylsulfonyl piperazine moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxybenzoyl chloride with 4-(phenylsulfonyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol .

Scientific Research Applications

(3-Methoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on the aldo-keto reductase family 1 member C3 (AKR1C3), which plays a role in steroid hormone metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-Methoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C18H20N2O4S/c1-24-16-7-5-6-15(14-16)18(21)19-10-12-20(13-11-19)25(22,23)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3

InChI Key

WOJQTKGDRHCQNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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